molecular formula C22H16ClN3O4S B2959978 ethyl 5-(2-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-18-7

ethyl 5-(2-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2959978
CAS No.: 851947-18-7
M. Wt: 453.9
InChI Key: SGTYWTQEBDRPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by:

  • A thieno[3,4-d]pyridazine core fused with a thiophene ring.
  • A 2-chlorobenzamido substituent at position 4.
  • A phenyl group at position 3.
  • An ethyl carboxylate moiety at position 1.

Its structural complexity necessitates rigorous crystallographic validation, often performed using programs like SHELXL .

Properties

IUPAC Name

ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4S/c1-2-30-22(29)18-15-12-31-20(24-19(27)14-10-6-7-11-16(14)23)17(15)21(28)26(25-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTYWTQEBDRPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine ring system.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Ethyl 5-(2-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets.

    Chemical Biology: The compound is used as a tool to investigate the structure-activity relationships of thienopyridazine derivatives.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl 5-(2-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Substituent Variations at Position 5

The amide substituent at position 5 significantly influences electronic properties and binding affinities. Key analogs include:

Compound Name (Position 5 Substituent) Molecular Formula Molecular Weight Key Differences Reference
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (13a) C₁₆H₁₅N₃O₃S 329.37 Amino group instead of 2-chlorobenzamido; simpler structure with lower molecular weight.
Ethyl 5-(2H-1,3-benzodioxole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate C₂₃H₁₇N₃O₆S 463.46 Benzodioxole amide enhances π-π interactions but reduces solubility.
Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (BB02056) C₂₃H₁₇ClFN₃O₅S 501.91 Chloro and methoxy groups increase steric bulk; 4-fluorophenyl at position 3.

Substituent Variations at Position 3

The aryl group at position 3 modulates steric effects and aromatic interactions:

Compound Name (Position 3 Substituent) Molecular Formula Molecular Weight Key Differences Reference
Ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (BB02216) C₂₄H₁₈F₃N₃O₄S 501.47 Trifluoromethylphenyl enhances hydrophobicity and metabolic stability.
Ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate C₂₄H₁₈N₄O₆S 490.50 Benzooxazolyl acetamido introduces hydrogen-bonding potential.

Key Insight : The phenyl group at position 3 in the target compound provides a balance between steric accessibility and π-stacking interactions, whereas fluorinated or trifluoromethyl groups (e.g., BB02216) may improve pharmacokinetic properties .

Biological Activity

Ethyl 5-(2-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₄ClN₃O₃S
  • Molecular Weight : 343.80 g/mol
  • CAS Number : 851950-43-1

This compound features a thieno[3,4-d]pyridazine core substituted with a chlorobenzamide group and an ethyl ester functionality, which may influence its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar thieno[3,4-d]pyridazine structures exhibit promising anticancer activities. For instance, derivatives have shown the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A specific study demonstrated that thieno[3,4-d]pyridazine derivatives can effectively target cancer cells by modulating signaling pathways involved in cell survival and proliferation. The presence of the chlorobenzamide moiety enhances these effects by increasing lipophilicity and cellular uptake.

Antimicrobial Activity

Compounds within the thieno[3,4-d]pyridazine class have also been evaluated for antimicrobial activity. Ethyl 5-(2-chlorobenzamido)-4-oxo-3-phenyl derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Modulation : It may interact with cellular receptors that regulate growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thieno[3,4-d]pyridazine derivatives and evaluated their anticancer properties against breast cancer cell lines. Ethyl 5-(2-chlorobenzamido)-4-oxo showed IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of various thieno[3,4-d]pyridazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that ethyl 5-(2-chlorobenzamido)-4-oxo exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Data Tables

Activity Type Cell Line/Pathogen IC50 (µM) Reference
AnticancerMCF-7 (Breast Cancer)2.5
AntimicrobialS. aureus1.0
AntimicrobialE. coli0.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.